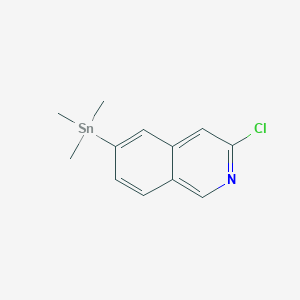

3-Chloro-6-(trimethylstannyl)isoquinoline

Description

Properties

IUPAC Name |

(3-chloroisoquinolin-6-yl)-trimethylstannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN.3CH3.Sn/c10-9-5-7-3-1-2-4-8(7)6-11-9;;;;/h2-6H;3*1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBJHTOJLARMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC2=CC(=NC=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Versatile Tool: 3 Chloro 6 Trimethylstannyl Isoquinoline

Positioning of 3-Chloro-6-(trimethylstannyl)isoquinoline as a Versatile Synthetic Building Block

This compound is a bifunctional reagent that offers two distinct points of reactivity for synthetic elaboration. The chloro group at the 3-position and the trimethylstannyl group at the 6-position can be selectively manipulated in sequential cross-coupling reactions, allowing for the controlled and stepwise construction of highly substituted isoquinoline (B145761) derivatives.

The primary utility of the trimethylstannyl group lies in its application in Stille cross-coupling reactions. wikipedia.org This palladium-catalyzed reaction allows for the formation of a new C-C bond by coupling the organostannane with an organic halide or triflate. wikipedia.org The chloro substituent, on the other hand, can participate in various other palladium-catalyzed couplings, such as Suzuki or Buchwald-Hartwig amination reactions, or can be displaced by nucleophiles. This orthogonal reactivity makes this compound a particularly valuable intermediate for creating diverse molecular libraries.

Below is a representative table of potential cross-coupling reactions utilizing this compound:

| Position of Reactivity | Coupling Partner | Reaction Type | Potential Product |

| 6-position (SnMe₃) | Aryl iodide | Stille Coupling | 6-Aryl-3-chloroisoquinoline |

| 6-position (SnMe₃) | Vinyl bromide | Stille Coupling | 3-Chloro-6-vinylisoquinoline |

| 3-position (Cl) | Arylboronic acid | Suzuki Coupling | 3-Aryl-6-(trimethylstannyl)isoquinoline |

| 3-position (Cl) | Amine | Buchwald-Hartwig Amination | 3-Amino-6-(trimethylstannyl)isoquinoline |

Overview of Research Trajectories for Stannyl-Substituted Isoquinolines

Research involving stannyl-substituted isoquinolines is predominantly focused on their application in palladium-catalyzed cross-coupling reactions to synthesize complex heterocyclic systems. The stability and functional group tolerance of organostannanes make them ideal reagents for the late-stage functionalization of intricate molecular scaffolds. wikipedia.org

Current research trends indicate a growing interest in the use of these building blocks for the synthesis of biologically active molecules and novel materials. google.com The ability to introduce diverse substituents onto the isoquinoline core through Stille coupling allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs. google.com Furthermore, the incorporation of stannylated isoquinolines into polymeric structures is being investigated for the development of new conductive and light-emitting materials. The versatility of these reagents ensures their continued importance in the ongoing quest for new and improved functional molecules.

Precursor Synthesis and Functionalization Pathways for Isoquinoline Derivatives

The creation of the isoquinoline scaffold is a foundational aspect of this synthesis, with several classic and modern methods available to organic chemists. These methods allow for the introduction of various substituents on both the carbocyclic and heterocyclic rings.

Synthesis of Halogenated Isoquinoline Precursors for Stannylation

The most direct precursors for the introduction of a stannyl (B1234572) group via cross-coupling reactions are halogenated isoquinolines. The synthesis of these precursors often involves the construction of the isoquinoline ring with the halogen already in place or the subsequent halogenation of a pre-formed isoquinoline.

One key precursor is 6-bromo-3-chloroisoquinoline . Its synthesis can be approached through multi-step sequences starting from readily available materials. For instance, a common strategy involves the cyclization of a substituted β-phenylethylamide, a route encompassed by the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.org In this approach, a phenethylamine (B48288) bearing a bromine atom at the meta-position (relative to the ethylamine (B1201723) side chain) can be acylated and then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline, which is subsequently oxidized to the aromatic isoquinoline. wikipedia.orgpharmaguideline.com The chloro group at the 3-position can often be introduced during or after the cyclization process.

Another powerful method for constructing the isoquinoline core is the Pomeranz-Fritsch reaction . thermofisher.comchemistry-reaction.comorganicreactions.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comchemistry-reaction.comwikipedia.org To obtain a 6-bromo-substituted isoquinoline, one would start with 4-bromobenzaldehyde (B125591). organicreactions.org

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines, which can then be oxidized to the desired aromatic isoquinoline. This reaction condenses a β-arylethylamine with an aldehyde or ketone. organicreactions.orgwikipedia.org For a 6-bromo derivative, a 3-bromophenethylamine (B1277633) would be the starting material.

A plausible, though less direct, route to a dihalogenated precursor could involve the synthesis of 3-chloroisoquinolin-6-amine . This intermediate possesses an amino group that can be converted to a variety of functional groups. The amino group can be transformed into a halide (such as bromo or iodo) via the Sandmeyer reaction . wikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.govbyjus.com This two-step process first involves the formation of a diazonium salt from the amine, which is then displaced by a halide using a copper(I) salt catalyst. wikipedia.orgbyjus.com This would yield a 6-halo-3-chloroisoquinoline, a suitable substrate for stannylation.

| Precursor | Starting Materials | Key Reactions |

| 6-Bromo-3-chloroisoquinoline | m-Bromophenethylamine derivative | Bischler-Napieralski Reaction |

| 6-Bromoisoquinoline | 4-Bromobenzaldehyde | Pomeranz-Fritsch Reaction |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | 3-Bromophenethylamine | Pictet-Spengler Reaction |

| 6-Halo-3-chloroisoquinoline | 3-Chloroisoquinolin-6-amine | Sandmeyer Reaction |

Accessing Substituted Aryl Precursors for Isoquinoline Ring Closure

The synthesis of the aforementioned halogenated isoquinolines relies on the availability of appropriately substituted aryl precursors. The classical isoquinoline syntheses mentioned above each start with a substituted benzene (B151609) derivative.

For the Bischler-Napieralski and Pictet-Spengler reactions, substituted β-phenylethylamines are the key starting materials. wikipedia.orgpharmaguideline.comquimicaorganica.org These can be synthesized from the corresponding substituted benzaldehydes or benzyl (B1604629) cyanides. For example, a 3-bromophenethylamine can be prepared by the reduction of 3-bromophenylacetonitrile.

The Pomeranz-Fritsch reaction utilizes substituted benzaldehydes. thermofisher.comchemistry-reaction.comwikipedia.org These are often commercially available or can be prepared through standard aromatic functionalization reactions. For instance, 4-bromobenzaldehyde is a common starting material for the synthesis of 6-bromoisoquinolines. organicreactions.org

These precursors are summarized in the table below:

| Isoquinoline Synthesis Method | Key Aryl Precursor |

| Bischler-Napieralski | Substituted β-phenylethylamide |

| Pomeranz-Fritsch | Substituted benzaldehyde |

| Pictet-Spengler | Substituted β-phenylethylamine |

Direct Stannylation Strategies for Isoquinolines

Once a suitably halogenated isoquinoline precursor is in hand, the trimethylstannyl group can be introduced. Several methodologies exist for this transformation, with palladium-catalyzed cross-coupling being the most prominent.

Directed Ortho-Metalation and Transmetalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. chemistry-reaction.com This technique relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. thermofisher.comorganicreactions.org The resulting aryllithium species can then be quenched with an electrophile, such as trimethyltin (B158744) chloride.

Palladium-Catalyzed Stannylation Reactions of Halogenated Isoquinolines

The most common and efficient method for the synthesis of arylstannanes is the Stille cross-coupling reaction . organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction involves the coupling of an organic halide with an organostannane reagent. wikipedia.org To synthesize this compound, the precursor would be a 3-chloro-6-haloisoquinoline (where the halogen at the 6-position is typically bromine or iodine). This precursor is then reacted with a tin reagent such as hexamethylditin ((CH₃)₃Sn-Sn(CH₃)₃).

The general catalytic cycle for the Stille reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organotin reagent, and finally reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org

A typical reaction setup would involve:

Substrate: 6-Bromo-3-chloroisoquinoline or 6-iodo-3-chloroisoquinoline.

Tin Reagent: Hexamethylditin.

Catalyst: A palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Solvent: Anhydrous, non-polar solvents like toluene (B28343) or dioxane are common.

Conditions: The reaction is typically carried out under an inert atmosphere and may require heating.

| Parameter | Typical Conditions |

| Substrate | 6-Bromo-3-chloroisoquinoline |

| Tin Reagent | Hexamethylditin |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Toluene |

| Atmosphere | Inert (e.g., Argon, Nitrogen) |

Hydrostannylation and Related Addition Reactions to Isoquinoline Precursors

Hydrostannylation involves the addition of a tin hydride (e.g., tributyltin hydride) across a carbon-carbon multiple bond, typically an alkyne or an alkene. This method is a highly atom-economical way to produce vinylstannanes.

For the synthesis of this compound, this approach is less direct. It would require a precursor such as 3-chloro-6-ethynylisoquinoline. The hydrostannylation of this alkyne would yield a vinylstannane, which is not the target compound. To arrive at the desired aryl stannane, further chemical transformations would be necessary, making this a more convoluted and less practical route compared to the direct palladium-catalyzed stannylation of a halogenated isoquinoline.

Indirect Approaches to this compound

Indirect synthetic strategies are paramount for accessing complex substituted isoquinolines like this compound. These multi-step sequences allow for the regioselective introduction of different functional groups, navigating the challenges of direct synthesis.

Conversion of Other Organometallic Isoquinoline Species

One of the primary indirect routes involves the transmetalation of an existing organometallic isoquinoline derivative. This approach hinges on the initial formation of an organolithium or organomagnesium species at the 6-position of the 3-chloroisoquinoline (B97870) core, which is then quenched with a trimethyltin electrophile.

A key precursor for this strategy is a dihalogenated isoquinoline, where the halogens possess differential reactivity. The compound 6-Bromo-3-chloroisoquinoline emerges as an ideal starting material. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in metal-halogen exchange reactions allows for selective lithiation at the C-6 position.

The proposed reaction mechanism involves the treatment of 6-Bromo-3-chloroisoquinoline with an organolithium reagent, such as n-butyllithium, at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This induces a selective lithium-bromine exchange, yielding the highly reactive intermediate, 3-Chloro-6-lithioisoquinoline . Subsequent reaction of this lithiated species with trimethyltin chloride affords the target compound, this compound.

This selectivity is a well-established principle in organometallic chemistry, where the rate of halogen-metal exchange follows the trend I > Br > Cl. wikipedia.org While specific examples for the 3,6-dihalo-isoquinoline system are not extensively detailed in the literature, the underlying principles of regioselective metal-halogen exchange in dihalo-aromatic and heteroaromatic systems support the feasibility of this approach.

Transformations from Non-Stannyl Precursors

Transformations from non-stannylated precursors provide an alternative and potentially more direct pathway, circumventing the need for an intermediate organometallic species that is different from the target organostannane. The Stille coupling, a palladium-catalyzed cross-coupling reaction, is a prominent method in this category.

In a hypothetical application to the synthesis of this compound, a suitable precursor would be a 3-chloro-6-haloisoquinoline (where the halogen at the 6-position is typically bromine or iodine) or a triflate derivative. This precursor would then be reacted with a tin-containing reagent, such as hexamethylditin, in the presence of a palladium catalyst.

The synthesis of the requisite precursor, 6-Bromo-3-chloroisoquinoline , has been documented. chemscene.com For instance, it can be prepared from 6-Bromoisoquinoline-1,3(2H,4H)-dione, which is converted to 6-Bromo-1,3-dichloroisoquinoline. Subsequent selective dehalogenation or transformation can yield the desired 6-Bromo-3-chloroisoquinoline.

The following table outlines a plausible synthetic sequence starting from a non-stannyl precursor:

Table 1: Proposed Synthesis via Stille Coupling

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 6-Bromoisoquinoline-1,3(2H,4H)-dione | Chlorinating agent (e.g., POCl₃) | 6-Bromo-1,3-dichloroisoquinoline |

| 2 | 6-Bromo-1,3-dichloroisoquinoline | Selective reduction/dehalogenation | 6-Bromo-3-chloroisoquinoline |

| 3 | 6-Bromo-3-chloroisoquinoline | Hexamethylditin, Pd catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., toluene), heat | This compound |

This approach leverages the well-established utility of Stille coupling in the formation of carbon-tin bonds on aromatic and heteroaromatic rings. The choice of catalyst, ligands, and reaction conditions would be crucial for optimizing the yield and purity of the final product.

Reactivity and Transformation Pathways of 3 Chloro 6 Trimethylstannyl Isoquinoline

Cross-Coupling Reactions Involving the Trimethylstannyl Moiety

Organostannanes, such as 3-Chloro-6-(trimethylstannyl)isoquinoline, are key substrates in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.

Palladium-Catalyzed Stille Coupling Reactions of this compound

While no specific examples for this compound have been found, the Stille coupling is a widely utilized transformation in organic synthesis. The general mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

No published data were found for the Stille coupling of this compound with aryl or heteroaryl halides/triflates.

There is no available information in the scientific literature detailing the Stille coupling of this compound with alkynyl or alkenyl halides.

Research on intramolecular Stille coupling reactions involving this compound has not been reported.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts can also be employed for Stille-type cross-coupling reactions and may offer different reactivity or substrate scope compared to palladium. However, there are no specific reports on the nickel-catalyzed reactions of this compound.

Copper-Mediated Cross-Coupling Reactions

Copper salts, particularly copper(I) iodide, are often used as co-catalysts or promoters in Stille couplings, which can enhance reaction rates. harvard.edu There is also potential for direct copper-mediated cross-coupling reactions. Nevertheless, no literature exists describing copper-mediated cross-coupling reactions specifically with this compound.

Reactions Involving the Chloro Moiety at C-3

The chloro substituent at the C-3 position of the isoquinoline (B145761) ring is a key handle for a variety of chemical transformations. Its reactivity is influenced by the electron-deficient nature of the isoquinoline nucleus, making it susceptible to nucleophilic attack and a suitable partner for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at C-3

The C-3 chloro group of the isoquinoline ring can be displaced by a range of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. While specific studies on this compound are not extensively detailed in the available literature, the reactivity of analogous 3-chloroisoquinolines suggests that a variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at this position.

The general conditions for SNAr reactions on chloro-substituted nitrogen heterocycles often involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction. The trimethylstannyl group at the C-6 position is generally stable under these conditions, allowing for the selective functionalization of the C-3 position.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions at C-3

| Nucleophile | Expected Product |

|---|---|

| R-NH₂ (Amine) | 3-Amino-6-(trimethylstannyl)isoquinoline |

| R-OH (Alcohol) / Base | 3-Alkoxy-6-(trimethylstannyl)isoquinoline |

| R-SH (Thiol) / Base | 3-Thioether-6-(trimethylstannyl)isoquinoline |

Palladium-Catalyzed Cross-Coupling at C-3 (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The C-3 chloro group of this compound is an excellent handle for such transformations, including the Suzuki, Sonogashira, and Negishi couplings. These reactions typically proceed with high efficiency and functional group tolerance. nih.gov

In a Suzuki coupling , the chloro group can be reacted with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgorganic-chemistry.orglibretexts.org This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C-3 position.

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the chloro moiety with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org

While less common for chloroarenes compared to bromo or iodoarenes, the Negishi coupling , which utilizes an organozinc reagent, could also be a viable method for functionalizing the C-3 position.

The trimethylstannyl group at C-6 is generally unreactive under the conditions typically employed for these palladium-catalyzed reactions at the C-3 chloro position, a concept central to the molecule's utility in sequential functionalization.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at C-3

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Moiety at C-3 |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl, Heteroaryl, Vinyl |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl |

| Negishi | R-ZnX | Pd catalyst | Alkyl, Aryl, Vinyl |

Reductive Dehalogenation of the C-3 Chloro Group

In instances where the introduction of a hydrogen atom at the C-3 position is desired, a reductive dehalogenation reaction can be employed. This transformation effectively removes the chloro group, yielding 6-(trimethylstannyl)isoquinoline. A variety of reducing agents can be utilized for this purpose, including catalytic hydrogenation (e.g., H₂, Pd/C), hydride reagents, or dissolving metal reductions. researchgate.netnih.govorganic-chemistry.org The choice of reagent and conditions would be critical to ensure the integrity of the trimethylstannyl group.

Dual Reactivity and Selective Functionalization

The most significant synthetic utility of this compound lies in the differential reactivity of its two functional groups. This allows for selective and sequential transformations, providing a powerful strategy for the construction of complex and diverse isoquinoline libraries.

Orthogonal Reactivity of the Stannyl (B1234572) and Chloro Groups

The concept of orthogonal reactivity is central to the synthetic application of this molecule. The trimethylstannyl group at C-6 is primarily reactive in palladium-catalyzed Stille couplings, while the chloro group at C-3 is amenable to both SNAr and other palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.). orgsyn.orgorganic-chemistry.orgwikipedia.org This difference in reactivity allows for the selective functionalization of one position while leaving the other intact for a subsequent transformation.

For instance, a Stille coupling can be performed at the C-6 position by reacting the trimethylstannyl group with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orgnih.gov The C-3 chloro group would typically remain untouched under these conditions. Conversely, as discussed previously, reactions at the C-3 chloro position can often be performed without affecting the C-6 stannane.

Sequential and Cascade Reactions Exploiting Dual Functionality

The orthogonal reactivity of the chloro and stannyl groups enables a stepwise approach to the synthesis of disubstituted isoquinolines. A typical synthetic sequence might involve:

Functionalization at C-6: A Stille coupling is performed to introduce a desired substituent at the C-6 position.

Functionalization at C-3: The resulting 3-chloro-6-substituted isoquinoline is then subjected to a second, different reaction at the C-3 position, such as a Suzuki coupling, Sonogashira coupling, or a nucleophilic aromatic substitution.

This one-two punch strategy allows for the controlled and predictable synthesis of a wide range of 3,6-disubstituted isoquinolines with diverse functionalities that would be difficult to access through other synthetic routes. The order of these reactions can also be reversed, starting with a reaction at the C-3 chloro group followed by a Stille coupling at the C-6 stannyl moiety.

While the current literature does not provide extensive examples of cascade reactions involving this specific molecule, its bifunctional nature makes it a prime candidate for the development of one-pot, multi-component reactions where both the chloro and stannyl groups react in a controlled sequence to rapidly build molecular complexity.

Other Derivatization and Functionalization Reactions

Beyond the more common cross-coupling reactions involving the trimethylstannyl group, this compound possesses other sites of reactivity that allow for further molecular elaboration. These include the potential for electrophilic substitution on the aromatic rings and reactions involving the lone pair of electrons on the nitrogen heteroatom.

The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. wikipedia.orgyoutube.com Furthermore, the presence of a chloro group at the 3-position is expected to further deactivate the heterocyclic ring. In acidic conditions, protonation of the nitrogen atom would result in even greater deactivation, making electrophilic substitution challenging. quimicaorganica.org

However, should a reaction proceed, the directing effects of the substituents would govern the position of substitution. The nitrogen atom in the isoquinoline ring directs electrophiles primarily to the C5 and C8 positions. The chloro group is a deactivating ortho-, para-director, and the trimethylstannyl group is known to be an ortho-, para-director as well. Considering the positions relative to these substituents, electrophilic attack would be most likely to occur on the carbocyclic ring, specifically at positions 5 and 8.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.combyjus.com For this compound, forcing conditions would likely be necessary to achieve any significant conversion.

Table 1: Predicted Conditions and Products for Electrophilic Aromatic Substitution

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-5-nitro-6-(trimethylstannyl)isoquinoline and 3-Chloro-8-nitro-6-(trimethylstannyl)isoquinoline |

| Bromination | Br₂, FeBr₃ | 3-Chloro-5-bromo-6-(trimethylstannyl)isoquinoline and 3-Chloro-8-bromo-6-(trimethylstannyl)isoquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |

Note: The information in this table is predictive and based on general principles of electrophilic aromatic substitution on substituted isoquinolines. Specific experimental validation is required.

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it nucleophilic and basic, allowing for reactions with various electrophiles. quimicaorganica.org

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides to form quaternary isoquinolinium salts. quimicaorganica.org This transformation alters the electronic properties of the ring system, making it more susceptible to nucleophilic attack. The reaction typically proceeds by treating the isoquinoline with an alkyl halide in a suitable solvent.

N-Oxidation: Treatment of isoquinolines with oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide results in the formation of the corresponding N-oxide. quimicaorganica.org Isoquinoline N-oxides are versatile intermediates in organic synthesis. acs.orgrsc.orgresearchgate.net The N-oxide functionality activates the isoquinoline ring towards both electrophilic and nucleophilic substitution, often with altered regioselectivity compared to the parent isoquinoline. For instance, N-oxidation can facilitate electrophilic substitution at the C4 position.

Table 2: Representative Reactions at the Nitrogen Heteroatom

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | CH₃I, CH₃CN, rt | 3-Chloro-2-methyl-6-(trimethylstannyl)isoquinolin-2-ium iodide |

| N-Oxidation | m-CPBA, CH₂Cl₂, rt | This compound N-oxide |

Note: The reactions presented in this table are based on established transformations of isoquinolines and serve as illustrative examples.

Applications of 3 Chloro 6 Trimethylstannyl Isoquinoline in the Synthesis of Complex Molecules

Construction of Substituted Isoquinoline (B145761) Derivatives

The isoquinoline scaffold is a privileged structure found in a vast array of natural products and pharmacologically active compounds. The ability to selectively introduce various functional groups onto this core is of paramount importance in medicinal chemistry and drug discovery. 3-Chloro-6-(trimethylstannyl)isoquinoline serves as an excellent precursor for the synthesis of a wide range of substituted isoquinoline derivatives through palladium-catalyzed cross-coupling reactions.

The presence of two distinct reactive sites, the C-Cl bond at the 3-position and the C-Sn bond at the 6-position, allows for sequential and site-selective functionalization. The trimethylstannyl group is particularly amenable to Stille coupling reactions, a powerful carbon-carbon bond-forming method known for its mild reaction conditions and broad functional group tolerance. wikipedia.org This enables the introduction of a wide variety of substituents at the 6-position of the isoquinoline ring. Subsequently, the chloro group at the 3-position can be targeted through other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, providing access to a diverse library of disubstituted isoquinolines. figshare.comnih.gov

Synthesis of Polyfunctionalized Isoquinoline Natural Product Analogs

Many isoquinoline alkaloids exhibit significant biological activities. nih.gov The development of synthetic routes to access analogs of these natural products is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. The strategic placement of substituents on the isoquinoline core can profoundly influence the biological properties of the resulting molecules.

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, its potential is evident from the well-established utility of Stille coupling in natural product synthesis. organic-chemistry.org The trimethylstannyl group at the 6-position allows for the introduction of complex carbon frameworks, mimicking the substitution patterns found in various isoquinoline alkaloids. For instance, coupling with appropriate vinyl or aryl stannanes could furnish precursors to protoberberine or aporphine (B1220529) alkaloid skeletons. The chloro group at the 3-position offers a handle for further diversification, allowing for the synthesis of novel analogs with potentially enhanced or modified biological activities.

Table 1: Potential Coupling Partners for the Synthesis of Natural Product Analogs

| Coupling Partner Type | Position of Functionalization | Potential Natural Product Analog Class |

| Arylboronic acids (Suzuki) | 3 | Aporphine Alkaloids |

| Vinylstannanes (Stille) | 6 | Protoberberine Alkaloids |

| Terminal Alkynes (Sonogashira) | 3 or 6 (after conversion) | Benzo[c]phenanthridine Alkaloids |

| Amines (Buchwald-Hartwig) | 3 | Substituted Tetrahydroisoquinolines |

Development of Novel Isoquinoline-Based Ligands and Catalysts

Isoquinoline derivatives have been explored as ligands in transition metal catalysis due to their ability to coordinate with metal centers through the nitrogen atom. researchgate.net The electronic and steric properties of the isoquinoline ligand can be fine-tuned by the introduction of specific substituents, which in turn influences the activity and selectivity of the catalyst.

This compound provides a platform for the rational design and synthesis of novel isoquinoline-based ligands. The trimethylstannyl group can be readily replaced with phosphorus-containing moieties through Stille coupling with reagents like diphenylphosphinyl chloride, leading to the formation of phosphine (B1218219) ligands. The chloro substituent can be further manipulated to introduce additional coordinating groups or to modulate the steric environment around the metal center. The development of such tailored ligands is crucial for advancing various catalytic transformations, including asymmetric synthesis.

Bridging Strategies for Complex Heterocyclic Architectures

The construction of complex, multi-ring systems is a central theme in organic synthesis. This compound can act as a linchpin, enabling the assembly of intricate heterocyclic architectures through strategic bond-forming reactions.

Incorporation into Fused Polycyclic Systems

Fused polycyclic aromatic hydrocarbons and their heteroaromatic counterparts are of significant interest due to their unique electronic and photophysical properties. researchgate.net Palladium-catalyzed cross-coupling reactions provide a powerful tool for the construction of such fused systems. nih.gov

The dual reactivity of this compound allows for its incorporation into fused polycyclic systems through sequential cross-coupling reactions. For example, a Stille coupling at the 6-position with a suitably functionalized organostannane, followed by an intramolecular Heck reaction or other cyclization strategies involving the chloro group at the 3-position, can lead to the formation of novel, extended aromatic systems containing the isoquinoline core. nih.gov This approach offers a modular and flexible route to a variety of complex heterocyclic structures.

Assembly of Macrocyclic Structures Incorporating the Isoquinoline Core

Macrocycles are of great interest in supramolecular chemistry and drug discovery due to their unique conformational properties and ability to bind to biological targets. The synthesis of macrocycles often presents significant challenges due to entropic factors. Palladium-catalyzed intramolecular cross-coupling reactions have emerged as a powerful strategy for efficient macrocyclization. rsc.orgnih.gov

This compound can be envisioned as a key component in the synthesis of macrocycles. By tethering two reactive partners to the 3- and 6-positions of the isoquinoline ring, an intramolecular Stille coupling or other palladium-catalyzed cyclization can be employed to close the macrocyclic ring. The rigidity of the isoquinoline unit can help to pre-organize the molecule for cyclization, thus favoring the desired intramolecular reaction over intermolecular polymerization.

Precursors for Advanced Material Science Applications

The functionalization of aromatic heterocycles is a key strategy in the development of new organic materials with tailored electronic and optical properties. researchgate.net Isoquinoline-containing polymers and small molecules have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The ability to introduce different substituents onto the isoquinoline core using this compound as a starting material is highly advantageous for tuning the material properties. For example, the introduction of electron-donating or electron-withdrawing groups through Stille and Suzuki couplings can modulate the HOMO and LUMO energy levels of the resulting materials. This, in turn, affects their charge transport and light-emitting characteristics. The versatility of this building block opens up possibilities for the synthesis of a wide range of novel isoquinoline-based materials for various electronic applications.

Synthesis of Organic Electronic Materials

The isoquinoline nucleus, being an electron-deficient aromatic system, has the potential to be incorporated into organic electronic materials. Specifically, isoquinoline-1,3-dione has been utilized as an electron-withdrawing building block in the synthesis of conjugated polymers for field-effect transistors. rsc.orgresearchgate.net These polymers have demonstrated ambipolar or p-type charge transport behaviors with notable charge carrier mobilities. rsc.org The performance of these materials is significantly influenced by the nature of the aromatic bridges connecting the isoquinoline-1,3-dione units. rsc.org

This compound can serve as a crucial precursor in the synthesis of novel isoquinoline-containing conjugated polymers for organic electronics. The trimethylstannyl group allows for the facile introduction of the isoquinoline moiety into a polymer backbone via Stille coupling with a suitable halogenated comonomer. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The chloro group at the 3-position can be retained for further post-polymerization modification or can be replaced to fine-tune the electronic properties of the resulting polymer. The general synthetic strategy would involve the palladium-catalyzed polymerization of this compound with a dihaloaromatic or dihaloheteroaromatic monomer.

| Reactant A | Reactant B | Coupling Reaction | Resulting Polymer Structure Element |

| This compound | Dihaloaromatic Compound | Stille Coupling | Alternating isoquinoline and aromatic units |

| This compound | Dihaloheteroaromatic Compound | Stille Coupling | Alternating isoquinoline and heteroaromatic units |

This approach offers a pathway to novel conjugated materials where the electronic properties can be systematically modulated by the choice of the comonomer and by subsequent chemical transformations of the chloro group.

Incorporation into Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The isoquinoline moiety, with its nitrogen atom capable of coordinating to metal centers, can be incorporated into the structure of these materials. For instance, isoquinoline-5-carboxylic acid has been successfully employed in the synthesis of two-dimensional coordination polymers with copper(II) ions. polimi.it

While the trimethylstannyl group is not a typical coordinating group for MOF synthesis, this compound can be envisioned as a precursor for isoquinoline-based ligands. Through a Stille coupling reaction, a coordinating group, such as a carboxylic acid or a pyridine (B92270), can be introduced at the 6-position. The resulting substituted isoquinoline can then be used as a ligand in the synthesis of new coordination polymers and MOFs.

Alternatively, the concept of post-synthetic modification (PSM) of MOFs offers another avenue for the incorporation of the isoquinoline unit. bohrium.comresearchgate.netrsc.orgrsc.orgsemanticscholar.org A pre-formed MOF with reactive sites could potentially be modified with a derivative of this compound.

| Precursor Ligand Synthesis | Resulting Ligand | Potential MOF Structure |

| This compound + Halogenated Carboxylic Acid | 3-Chloro-6-(carboxyphenyl)isoquinoline | Metal ions coordinated to both the isoquinoline nitrogen and the carboxylate group. |

| This compound + Halogenated Pyridine | 3-Chloro-6-(pyridyl)isoquinoline | Metal ions coordinated to both the isoquinoline and pyridine nitrogen atoms, forming a bridged structure. |

The incorporation of the isoquinoline scaffold into these materials could lead to interesting properties, such as modified porosity, selective gas adsorption, or catalytic activity.

Probes for Biological Research (Excluding Clinical Data)

The isoquinoline scaffold is a prominent feature in many biologically active molecules and has been explored for the development of probes for biological research. nih.gov

Synthesis of Fluorescent and Imaging Probes

Isoquinoline derivatives have garnered significant attention due to their inherent fluorescent properties. nih.govnih.govresearchgate.net This has led to their exploration in the development of fluorescent probes for various applications, including bioimaging. For example, novel phenaleno isoquinolinium-based fluorescent agents have been developed for sentinel lymph node mapping. nih.gov Similarly, quinoline-based fluorescent probes have been designed for biomedical imaging applications. nih.gov

This compound can serve as a versatile starting material for the synthesis of novel fluorescent and imaging probes. The trimethylstannyl group can be readily substituted with a variety of organic groups via Stille coupling, allowing for the introduction of fluorophores or moieties that can modulate the fluorescence properties of the isoquinoline core. The chloro group provides an additional site for modification, enabling the attachment of targeting groups or other functionalities to enhance the probe's specificity and performance.

| Starting Material | Reaction | Modification | Potential Application |

| This compound | Stille Coupling | Introduction of a fluorescent aryl or heteroaryl group at the 6-position. | Fluorescent probe for cellular imaging. |

| This compound | Stille Coupling and Nucleophilic Substitution | Attachment of a fluorophore at the 6-position and a biomolecule-targeting group at the 3-position. | Targeted bioimaging probe. |

The ability to systematically modify the isoquinoline scaffold at two distinct positions using this compound as a precursor opens up a wide range of possibilities for the design and synthesis of novel probes for biological research.

Precursors for Enzyme Inhibitor Development (excluding in vivo/clinical aspects)

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds, including enzyme inhibitors. pharmaguideline.com For instance, isoquinolines and benzimidazoles have been designed as RAF kinase inhibitors, which are important targets in cancer therapy. nih.gov Furthermore, pyrazolo[3,4-g]isoquinolines have emerged as a new class of kinase inhibitors. nih.govresearchgate.net

This compound represents a valuable building block for the synthesis of complex isoquinoline-based enzyme inhibitors. The Stille coupling reaction enables the introduction of a wide variety of substituents at the 6-position of the isoquinoline ring, which is often a key area for interaction with the target enzyme. The chloro group at the 3-position can be substituted with various amines or other nucleophiles to further explore the structure-activity relationship and optimize the inhibitory potency.

| Scaffold | Key Reaction | Target Class |

| 3-Chloro-6-(substituted)isoquinoline | Stille Coupling | Kinases |

| 3-(Amino-substituted)-6-(substituted)isoquinoline | Nucleophilic Aromatic Substitution | Proteases |

The use of this compound in a combinatorial chemistry approach, facilitated by the versatility of the Stille coupling, can accelerate the discovery of new and potent enzyme inhibitors for biochemical and pharmacological research.

In-Depth Mechanistic and Computational Data for this compound Reactions Not Publicly Available

A thorough investigation into the scientific literature reveals a lack of specific, in-depth mechanistic and theoretical studies for the chemical compound this compound. While the Stille coupling reaction, a key application for this type of organostannane compound, is extensively documented in a general sense, detailed research findings—such as kinetic and thermodynamic data, reaction energy profiles from computational models, and the characterization of specific intermediates and transition states involving this exact molecule—are not available in publicly accessible resources.

The Stille reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds. The generally accepted mechanism for this palladium-catalyzed reaction proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netwikipedia.org

Oxidative Addition : The cycle typically begins with a palladium(0) catalyst that undergoes oxidative addition with an organic halide. In the context of the specified compound, this would involve the insertion of the palladium catalyst into the carbon-chlorine bond of the isoquinoline ring. wikipedia.org

Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments coupled on the palladium center are eliminated, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. wikipedia.org

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the intricate details of such catalytic cycles. researchgate.net DFT calculations can map out the entire reaction energy profile, providing valuable insights into the stability of intermediates and the energy barriers of transition states for each elementary step. These theoretical studies help rationalize reaction outcomes and guide the development of more efficient catalysts. However, such computational studies are highly specific to the molecules being investigated. While DFT studies exist for various Stille coupling reactions and for related quinoline (B57606) or isoquinoline compounds, no published research could be located that specifically details the reaction energy profiles or transition states for reactions involving this compound. researchgate.netresearchgate.netdergipark.org.tr

Consequently, a detailed, scientifically accurate article adhering to the requested outline focusing on the specific mechanistic and theoretical investigations of this compound cannot be generated at this time. The creation of data tables for reaction energy profiles, intermediates, and transition states would require access to primary research data that has not been made public for this particular compound.

Mechanistic and Theoretical Investigations of Reactions Involving 3 Chloro 6 Trimethylstannyl Isoquinoline

Computational Chemistry Studies

Prediction of Reactivity and Regioselectivity

A comprehensive theoretical and mechanistic investigation into the reactivity and regioselectivity of 3-Chloro-6-(trimethylstannyl)isoquinoline has not been reported. In the absence of specific studies, predictions would be based on the established electronic and steric properties of the isoquinoline (B145761) ring system and the functional groups present.

The isoquinoline nucleus is an electron-deficient aromatic system, and its reactivity in electrophilic and nucleophilic substitutions is well-documented for the parent and substituted analogs. The chlorine atom at the 3-position and the trimethylstannyl group at the 6-position would further modulate the electron density distribution and steric accessibility of the various positions on the ring.

Computational chemistry, employing methods such as Density Functional Theory (DFT), would be a primary tool to predict the reactivity of this compound. Such studies would typically involve the calculation of various reactivity descriptors:

Molecular Electrostatic Potential (MEP) Maps: To visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's ability to donate or accept electrons.

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis could quantify the charge distribution, highlighting the most electrophilic and nucleophilic atoms.

In the context of palladium-catalyzed cross-coupling reactions, the primary sites of reactivity are the C-Cl and C-Sn bonds. The relative rates of oxidative addition at the C-Cl bond and transmetalation involving the C-Sn bond would be of key interest. Theoretical studies could model the transition states for these elementary steps to predict the likely course of a reaction.

Due to the lack of published research, no data tables on predicted reactivity or regioselectivity for this compound can be presented.

Spectroscopic Analysis of Reactive Intermediates (Excluding Basic Identification)

Detailed spectroscopic studies aimed at monitoring reactions of this compound and characterizing its reactive intermediates are not available in the scientific literature. The following subsections describe the potential application of various spectroscopic techniques in such investigations.

NMR and Mass Spectrometry for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for monitoring the progress of chemical reactions and identifying intermediates.

NMR Spectroscopy: In-situ or real-time NMR monitoring could track the consumption of this compound and the formation of products. The distinct chemical shifts of the protons and carbons in the isoquinoline core and the trimethylstannyl group would allow for quantitative analysis of the reaction mixture over time. Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), could be employed to study the formation of larger catalytic complexes in solution.

Mass Spectrometry: Electrospray Ionization (ESI) and other soft ionization techniques in mass spectrometry are invaluable for detecting and characterizing transient, charged intermediates in catalytic cycles, such as palladium complexes involved in Stille coupling. By directly sampling the reaction mixture, it would be theoretically possible to observe key species like oxidative addition products, transmetalation intermediates, and reductive elimination precursors.

As no specific studies have been published, no data tables of NMR or mass spectrometry data for reaction monitoring of this compound can be provided.

X-ray Crystallography of Key Precursors or Products

X-ray crystallography provides definitive proof of molecular structure, including stereochemistry and the precise arrangement of atoms and bonds. While the crystal structure of this compound itself has not been reported, this technique would be crucial for unequivocally characterizing it and any stable precursors or products derived from its reactions.

The crystallographic data would provide key information on:

Bond Lengths and Angles: To understand the geometric and electronic effects of the chloro and trimethylstannyl substituents on the isoquinoline ring.

Intermolecular Interactions: To reveal how the molecules pack in the solid state, which can influence physical properties.

Confirmation of Reaction Outcomes: To verify the structure of novel compounds synthesized from this starting material.

The absence of published crystallographic data for this compound or its direct reaction products means that no crystallographic data tables can be presented.

Future Perspectives and Emerging Research Directions for 3 Chloro 6 Trimethylstannyl Isoquinoline

Development of More Sustainable Synthetic Routes

A significant drawback of reactions involving organotin compounds, including Stille couplings, is the use of toxic reagents and solvents, as well as often expensive and non-recoverable palladium catalysts. rsc.orgwikipedia.org The development of greener methodologies is a key focus for the future.

The palladium catalysts essential for the synthesis and subsequent reactions of 3-chloro-6-(trimethylstannyl)isoquinoline are a major contributor to both cost and waste. Future research is geared towards the development of heterogeneous catalytic systems that allow for easy separation and reuse.

Key Research Directions:

Solid-Supported Catalysts: Anchoring palladium catalysts to solid supports such as polymers, silica (B1680970), or magnetic nanoparticles is a promising strategy. lookchem.com This immobilization facilitates catalyst recovery through simple filtration, preventing contamination of the final product and allowing the catalyst to be reused across multiple reaction cycles. lookchem.commdpi.com

Encapsulation: Microencapsulation techniques can trap palladium catalysts within a porous matrix, protecting the catalytic sites and preventing leaching into the reaction mixture. This approach can improve catalyst stability and longevity.

Homogeneous Catalyst Recycling: For homogeneous catalysts, the development of novel systems, such as those using ionic liquid-supported tin reagents, may allow for the recycling of both the catalyst and the tin byproducts under solvent-free conditions. google.com

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Immobilization on Solid Supports | Palladium catalyst is chemically bonded to an insoluble support (e.g., polymer, silica). lookchem.com | Easy separation by filtration; reduced product contamination; potential for reuse. mdpi.com | Potential for reduced catalytic activity; leaching of the metal from the support. |

| Magnetic Nanoparticles | Palladium is supported on magnetic nanoparticles, allowing for separation with an external magnet. | Rapid and efficient catalyst recovery; high surface area. | Potential for nanoparticle aggregation; long-term stability. |

| Catalyst Encapsulation | Palladium complexes are physically trapped within a porous polymer or silica shell. | Enhanced catalyst stability; controlled access to active sites. | Mass transfer limitations; complexity of synthesis. |

Traditional Stille couplings are often performed in toxic, non-polar organic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). rsc.org The principles of green chemistry encourage the replacement of these solvents with more environmentally benign alternatives. nih.gov

Research is actively exploring the use of water as a reaction medium for Stille couplings. rsc.org The use of nonionic surfactants can create nanoreactors in water, allowing the reaction to proceed efficiently, often at room temperature. rsc.org This approach significantly reduces the environmental impact, as the workup typically involves a simple extraction with a minimal amount of a recoverable organic solvent. rsc.org Other green solvents being investigated include ionic liquids and low-melting sugar-based mixtures, which can also facilitate high reaction yields under milder conditions. wikipedia.orgdigitellinc.com

Exploration of Novel Reactivity Patterns

Beyond the well-established Stille coupling, researchers are investigating new ways to harness the reactivity of the trimethylstannyl group and the isoquinoline (B145761) core.

Organostannanes can participate in radical chain reactions. libretexts.org The Sn-C bond of the trimethylstannyl group in this compound can undergo homolytic cleavage when exposed to radical initiators (like AIBN) or UV light. ucl.ac.uk This generates an isoquinolyl radical that can engage in subsequent bond-forming reactions.

This pathway opens up possibilities for reactions that are complementary to traditional two-electron, palladium-catalyzed processes. For instance, it could enable the addition of the isoquinoline moiety across alkenes or alkynes, or facilitate intramolecular cyclizations to build complex polycyclic systems. libretexts.org The development of thiol-catalyzed radical-chain reductions using organoditin reagents as a substitute for tin hydrides also presents a viable, alternative method for generating the necessary radical species under milder conditions. ucl.ac.uk

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. acs.org This methodology can be merged with other catalytic cycles, such as transition metal catalysis, in a dual catalytic system. nih.govresearchgate.net

For this compound, a photoredox/nickel dual catalytic approach could unlock novel cross-coupling pathways. youtube.com For example, an excited-state photoredox catalyst could engage in a single-electron transfer (SET) event to generate a radical species from a coupling partner, which then enters a nickel catalytic cycle. researchgate.net This strategy could allow for couplings with non-traditional partners that are challenging to activate using conventional palladium catalysis. Furthermore, the use of heterogeneous semiconductor materials as photoredox catalysts offers the advantages of being cheaper, more stable, and easily recyclable compared to homogeneous noble metal complexes. youtube.com

| Method | Activation Mode | Typical Conditions | Potential Applications |

|---|---|---|---|

| Traditional Pd-Catalysis (Stille) | Oxidative addition/reductive elimination (two-electron pathway). wikipedia.org | Heat, organic solvents, Pd(0) or Pd(II) catalyst. rsc.org | C-C bond formation with organohalides. |

| Radical-Mediated Reactions | Homolytic cleavage of Sn-C bond (radical pathway). ucl.ac.uk | Radical initiator (e.g., AIBN), heat, or UV light. ucl.ac.uk | Addition to π-systems, cyclizations. libretexts.org |

| Dual Photoredox/Metal Catalysis | Single-electron transfer (SET) merged with a transition metal cycle. nih.gov | Visible light, photoredox catalyst, metal co-catalyst (e.g., Ni). researchgate.net | Coupling with non-traditional electrophiles, C-N and C-S bond formation. nih.gov |

Advanced Applications in Total Synthesis and Diversification Libraries

The bifunctional nature of this compound makes it a highly valuable building block for constructing complex molecules and generating libraries of related compounds for biological screening. The chloro and trimethylstannyl groups can be addressed with orthogonal reactivity, allowing for a stepwise and controlled introduction of different substituents.

In the total synthesis of natural products, particularly isoquinoline alkaloids, this compound can serve as a versatile linchpin. mdpi.com A synthetic strategy might first involve a Stille coupling at the C6 position to install a complex fragment, followed by a nucleophilic aromatic substitution or another cross-coupling reaction at the C3 chloro-position. This modular approach simplifies the synthesis of complex targets. mdpi.com

Furthermore, this one-at-a-time reactivity is ideal for the creation of diversification libraries. Starting from the common this compound core, a diverse set of coupling partners can be introduced at the stannyl (B1234572) position. Each of these products can then be subjected to a second diversification step at the chloro position, rapidly generating a large library of unique isoquinoline derivatives. These libraries are crucial in drug discovery for exploring structure-activity relationships (SAR) and identifying new lead compounds.

Interdisciplinary Research Integrating this compound

The distinct functionalities of this compound make it a valuable tool for a range of scientific fields, from medicinal chemistry to materials science. Its potential lies in its ability to act as a versatile building block for the synthesis of more complex molecules with tailored properties.

In the realm of medicinal chemistry , the isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds and natural products. nih.govijpsjournal.com The presence of a chloro group at the 3-position and a trimethylstannyl group at the 6-position allows for sequential and regioselective modifications, enabling the creation of diverse libraries of novel isoquinoline derivatives. These derivatives could be screened for a wide range of biological activities, including anticancer, antimicrobial, and neurological applications. ijpsjournal.comnih.govrsc.org The trimethylstannyl group, in particular, is a precursor for various cross-coupling reactions, such as the Stille coupling, which is a powerful method for forming carbon-carbon bonds. mdpi.com This facilitates the introduction of a wide variety of substituents at the 6-position, significantly expanding the chemical space for drug discovery.

Materials science represents another promising avenue for the application of this compound. The planar and aromatic nature of the isoquinoline ring system is a desirable feature for the development of organic electronic materials. nih.gov Through polymerization or incorporation into larger conjugated systems via its reactive sites, this compound could contribute to the synthesis of novel organic semiconductors, light-emitting diodes (OLEDs), and sensors. The ability to precisely tune the electronic properties of the resulting materials by introducing different functional groups at the 3- and 6-positions makes this molecule a particularly attractive building block for materials scientists.

Furthermore, the principles of catalysis can be both applied to and advanced by the study of this compound. The synthesis of this compound itself likely relies on catalytic processes, and its subsequent reactions, particularly the cross-coupling of the trimethylstannyl group, are heavily dependent on transition-metal catalysts, often palladium-based. mdpi.comnih.govnih.gov Research in this area could focus on developing more efficient and sustainable catalytic systems for the synthesis and functionalization of such organostannane reagents, which is a significant area of interest in green chemistry.

A summary of the potential interdisciplinary applications is presented in the table below:

| Field of Study | Potential Application of this compound | Key Functional Groups Involved |

| Medicinal Chemistry | Synthesis of novel bioactive compounds for drug discovery. | Isoquinoline scaffold, 3-chloro group, 6-trimethylstannyl group. |

| Materials Science | Development of organic electronic materials (e.g., OLEDs, semiconductors). | Isoquinoline core, reactive sites for polymerization and functionalization. |

| Catalysis | Development of advanced catalytic methods for synthesis and functionalization. | Trimethylstannyl group for cross-coupling reactions. |

Challenges and Opportunities in Isoquinoline Chemistry through Stannylation Strategies

The use of stannylation strategies in isoquinoline chemistry, as exemplified by this compound, presents both significant challenges and exciting opportunities for the advancement of organic synthesis.

One of the primary challenges lies in the synthesis and handling of organotin compounds. The toxicity of many organostannane reagents and byproducts necessitates careful handling and purification procedures to minimize environmental impact and ensure researcher safety. researchgate.net Developing more benign alternatives or efficient methods for the removal of tin residues from the final products is an ongoing area of research. Another challenge is achieving high regioselectivity during the stannylation of the isoquinoline core, particularly when multiple reactive sites are present. The synthesis of this compound itself requires precise control over reaction conditions to ensure the desired substitution pattern.

Despite these challenges, the opportunities offered by stannylated isoquinolines are vast. The trimethylstannyl group is a highly versatile functional handle that can participate in a wide range of cross-coupling reactions, including Stille, Suzuki-Miyaura (after conversion to a boronic acid/ester), and other transition-metal-catalyzed transformations. mdpi.comsigmaaldrich.com This versatility allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkyl, and acyl groups, at specific positions on the isoquinoline ring. This level of synthetic flexibility is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for fine-tuning the properties of materials. nih.gov

The presence of the chloro group at the 3-position in this compound offers further opportunities for sequential functionalization. The differential reactivity of the C-Cl and C-Sn bonds allows for orthogonal chemical modifications. For instance, the trimethylstannyl group can be selectively coupled under one set of catalytic conditions, leaving the chloro group intact for a subsequent transformation, or vice versa. This orthogonal reactivity is a powerful tool for the efficient construction of complex, highly substituted isoquinoline derivatives. nih.gov

The table below summarizes the key challenges and opportunities:

| Aspect | Detailed Description |

| Challenges | Toxicity of Organotin Compounds: Requires specialized handling and purification techniques to mitigate risks. researchgate.netRegioselectivity: Achieving precise substitution patterns during the stannylation of the isoquinoline nucleus can be difficult. |

| Opportunities | Synthetic Versatility: The trimethylstannyl group enables a wide range of cross-coupling reactions for diverse functionalization. mdpi.comOrthogonal Reactivity: The presence of both chloro and trimethylstannyl groups allows for sequential and selective chemical modifications. nih.govAccess to Novel Chemical Space: Facilitates the synthesis of complex and highly substituted isoquinolines for various applications. |

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-6-(trimethylstannyl)isoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves Stille coupling or nucleophilic substitution. For example, trimethylstannyl groups can be introduced via palladium-catalyzed cross-coupling reactions using precursors like 3-chloro-6-bromoisoquinoline and trimethyltin reagents. Key steps include:

- Dissolving the halogenated precursor in anhydrous THF under inert atmosphere .

- Adding trimethylstannyl reagents dropwise at 0°C to minimize side reactions .

- Purification via silica gel column chromatography to isolate the product .

Yields depend on solvent choice (e.g., chlorobenzene for microwave-assisted Stille polymerization) and substituent effects on the isoquinoline core, as electron-withdrawing groups like -Cl may slow coupling kinetics .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : , , and NMR confirm structural integrity and tin coordination .

- Elemental Analysis : Validates purity and stoichiometry .

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns for tin-containing compounds .

- X-ray Crystallography : Determines molecular geometry, though challenges arise due to the compound’s air sensitivity .

Advanced Research Questions

Q. How can substituent effects on the isoquinoline ring be systematically studied to optimize catalytic or biological activity?

- Electrochemical Analysis : Measure reduction potentials of substituted isoquinolines (e.g., -NH vs. -CN) to correlate electronic properties with reactivity. For instance, 6-NH derivatives exhibit lower reduction potentials (−3.26 V) and higher yields in borylation reactions compared to 6-CN (−2.51 V) .

- Theoretical Calculations : Density functional theory (DFT) models predict regioselectivity in cross-coupling reactions .

- Biological Screening : Merge fragments at distinct ring positions (e.g., 1- and 6-positions) to enhance binding affinity in drug candidates .

Q. What strategies resolve contradictions in reported yields for Stille coupling reactions involving trimethylstannyl groups?

- Solvent Optimization : Anhydrous chlorobenzene improves solubility and reduces side reactions in microwave-assisted polymerizations .

- Catalyst Screening : Test Pd/Pd systems (e.g., Pd(PPh)) for compatibility with sterically hindered substrates.

- Side-Chain Engineering : Introduce alkyl side chains to enhance solubility and prevent aggregation, as seen in conjugated polymer synthesis .

Q. How can the mechanism of tin-mediated reactions (e.g., transmetallation) be elucidated for this compound?

- Kinetic Studies : Monitor reaction progress via NMR to identify intermediates .

- Isotopic Labeling : Use -labeled reagents to trace carbon-tin bond formation pathways .

- Computational Modeling : Simulate transition states to explain regioselectivity in cross-couplings .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for antitumor applications of this compound derivatives?

- Step 1 : Synthesize analogs with variations at the 3-Cl (e.g., replacing Cl with F or Br) and 6-SnMe positions .

- Step 2 : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC values to identify potent derivatives .

- Step 3 : Conduct molecular docking to assess interactions with target proteins (e.g., topoisomerase I), leveraging fragment-merging strategies to enhance binding .

Q. What precautions are necessary when handling trimethylstannyl-containing compounds?

- Air Sensitivity : Store under argon or nitrogen to prevent oxidation of the Sn-C bond .

- Toxicity Mitigation : Use gloveboxes for synthesis and purification; avoid skin contact due to organotin toxicity .

- Waste Disposal : Quench residual tin reagents with aqueous KF to precipitate inert SnF .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Standardize Assays : Use consistent cell lines and protocols (e.g., ISO-certified MTT kits) to minimize variability .

- Control for Solubility : Ensure compounds are dissolved in DMSO at concentrations ≤0.1% to avoid solvent toxicity .

- Replicate Key Findings : Validate antitumor results in orthogonal models (e.g., 3D tumor spheroids) .

Q. Why do some synthetic methods report low yields despite optimal conditions?

- Steric Hindrance : Bulky trimethylstannyl groups may impede coupling at the 6-position; switching to smaller ligands (e.g., SnBu) could improve efficiency .

- Byproduct Formation : Monitor for protodehalogenation or homocoupling byproducts via LC-MS .

Tables for Key Data

| Substituent | Reduction Potential (V) | Borylation Yield | Reference |

|---|---|---|---|

| 6-NH | −3.26 | 64% | |

| 6-CN | −2.51 | 32% |

| Synthetic Method | Solvent | Yield | Purity | Reference |

|---|---|---|---|---|

| Stille Coupling | Chlorobenzene | 85% | >99% | |

| Nucleophilic Sub. | THF | 60% | 95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.